5,6,7,2?-Tetrahydroxyflavone 5,6,7,2?-Tetrahydroxyflavone
Brand Name: Vulcanchem
CAS No.: 3951-44-8
VCID: VC0192518
InChI: InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
SMILES: C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24

5,6,7,2?-Tetrahydroxyflavone

CAS No.: 3951-44-8

Cat. No.: VC0192518

Molecular Formula: C15H10O6

Molecular Weight: 286.24

* For research use only. Not for human or veterinary use.

5,6,7,2?-Tetrahydroxyflavone - 3951-44-8

Specification

CAS No. 3951-44-8
Molecular Formula C15H10O6
Molecular Weight 286.24
IUPAC Name 5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular structure of tetrahydroxyflavones features a 15-carbon skeleton arranged in a C6-C3-C6 configuration. For the specific compound of interest, the following properties can be identified:

PropertyValue
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Chemical ClassFlavonoid
SubclassTetrahydroxyflavone
Physical StateSolid
SolubilityPoorly soluble in water, soluble in organic solvents

Structural Identification

The structural identification of tetrahydroxyflavones can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. For related tetrahydroxyflavones, standard spectroscopic data is available, such as the InChI key WJXXUIYFPVIHDH-UHFFFAOYSA-N for 5,7,2',6'-tetrahydroxyflavone .

Natural Sources

Plant Species

Tetrahydroxyflavones are primarily found in various plant species, with specific distribution patterns depending on the exact hydroxylation pattern. Based on the available data:

CompoundNatural Sources
5,7,2',6'-TetrahydroxyflavoneScutellaria amoena, Andrographis macrobotrys
5,7,2',5'-TetrahydroxyflavoneEuphorbia lunulata, Scutellaria amabilis, Scutellaria baicalensis
5,7,3',4'-Tetrahydroxyflavone (Luteolin)Widely distributed in many plant families

These plants utilize tetrahydroxyflavones as part of their defense mechanisms against environmental stressors such as pathogens and oxidative damage.

Biological Role in Plants

In their natural environments, tetrahydroxyflavones serve multiple functions, including:

  • Protection against ultraviolet radiation

  • Defense against herbivores and microbial pathogens

  • Signaling molecules in plant-microbe interactions

  • Antioxidant systems to manage oxidative stress

Biological Activities

Antioxidant Properties

Tetrahydroxyflavones demonstrate significant antioxidant activities due to their polyphenolic structure. The presence of multiple hydroxyl groups enables these compounds to neutralize free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that tetrahydroxyflavones possess anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory enzymes and modulation of cytokine production.

Enzyme Inhibition Properties

Tetrahydroxyflavones can interact with various enzymes involved in pathological processes. Their ability to modulate enzyme activity makes them potential candidates for therapeutic applications in conditions where these enzymes play significant roles.

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of tetrahydroxyflavones can be achieved through various chemical routes. For related compounds like 4',5,6,7-tetrahydroxyflavone tetraacetate, the following synthesis pathway has been reported:

Starting with scutellarein and reacting it with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) at 0°C, then warming to room temperature. After 4 hours, the reaction mixture is processed to obtain the target compound with approximately 90% yield .

The detailed synthesis procedure involves:

  • Preparation of starting materials

  • Acetylation reaction

  • Purification through column chromatography

  • Structural confirmation using NMR spectroscopy and mass spectrometry

Green Chemistry Approaches

Recent advances in synthetic methodologies have focused on developing more environmentally friendly approaches for flavonoid synthesis. These include:

  • Solvent-free conditions

  • Microwave-assisted synthesis

  • Enzymatic transformations

  • Use of renewable starting materials

Structure-Activity Relationships

The biological activities of tetrahydroxyflavones are strongly influenced by the positions of hydroxyl groups on the basic flavone structure. Comparative analysis of different tetrahydroxyflavones reveals important structure-activity relationships:

CompoundKey Structural FeaturesNotable Biological Activities
5,7,2',6'-TetrahydroxyflavoneHydroxyl groups at positions 5,7,2',6'Enzyme inhibition, anti-inflammatory effects
5,7,3',4'-Tetrahydroxyflavone (Luteolin)Hydroxyl groups at positions 5,7,3',4'Strong antioxidant, anti-inflammatory, anticancer properties
5,7,2',5'-TetrahydroxyflavoneHydroxyl groups at positions 5,7,2',5'Found in medicinal plants including Scutellaria species

Comparative Analysis with Related Flavonoids

Tetrahydroxyflavones can be compared with other flavonoid subclasses to understand their unique properties and potential applications. Key differences include:

  • Flavones vs. Flavonols: Flavonols possess an additional hydroxyl group at position 3, which enhances their antioxidant capacity compared to flavones.

  • Hydroxylation Patterns: The specific positions of hydroxyl groups significantly impact biological activities. For instance, hydroxylation at positions 5 and 7 on the A-ring is often associated with antioxidant properties, while B-ring hydroxylation patterns influence receptor binding capabilities.

  • Glycosylation: Many flavonoids exist in glycosylated forms in nature, which affects their solubility, bioavailability, and biological activities.

Research Applications and Future Directions

Drug Delivery Systems

Recent advances in drug delivery technologies offer opportunities to enhance the bioavailability and targeted delivery of tetrahydroxyflavones, potentially overcoming their inherent limitations in solubility and bioavailability.

Future Research Directions

Key areas for future research include:

  • Comprehensive toxicological evaluations

  • Structure optimization to enhance specific biological activities

  • Development of semi-synthetic derivatives with improved pharmacokinetic properties

  • Clinical studies to validate preclinical findings

  • Exploration of synergistic effects with other bioactive compounds

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